Chemical structure and properties of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid
Chemical structure and properties of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid
An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest for drug discovery. By combining the pharmacologically validated 6-chloropyridazine and piperidine-3-carboxylic acid (nipecotic acid) scaffolds, this molecule presents a compelling profile for investigation. This document details the molecule's chemical identity, its physicochemical properties based on analysis of its constituent parts, a robust and logical synthetic pathway with a detailed experimental protocol, and a forward-looking analysis of its potential pharmacological activities. The synthesis is predicated on a well-established nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis. The potential therapeutic applications are inferred from structurally related compounds and point towards activity as a nicotinic acetylcholine receptor (nAChR) modulator, with potential for development in neuroscience, oncology, or inflammatory diseases.
Introduction: The Strategic Combination of Privileged Scaffolds
In modern medicinal chemistry, the assembly of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The title compound, 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, is a prime example of this strategy. It strategically combines two highly significant heterocyclic systems:
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The Piperidine Moiety: As a saturated six-membered heterocycle, piperidine is one of the most ubiquitous fragments in the pharmaceutical industry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, valued for their favorable pharmacokinetic properties and their ability to act as versatile scaffolds for presenting functional groups in precise three-dimensional orientations.[2][3] The piperidine-3-carboxylic acid portion, also known as nipecotic acid, is a known inhibitor of γ-aminobutyric acid (GABA) reuptake, highlighting its intrinsic biological relevance in the central nervous system (CNS).[4]
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The Pyridazine Moiety: This six-membered aromatic ring containing two adjacent nitrogen atoms is a bioisostere of pyridine and benzene rings, often introduced to modulate electronic properties, improve metabolic stability, and introduce key hydrogen bonding vectors. Pyridazine derivatives exhibit an exceptionally broad spectrum of pharmacological activities.[2] Specifically, the 6-chloropyridazin-3-yl fragment has been successfully incorporated into potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating its value in targeting ion channels.[5]
The convergence of these two scaffolds in a single molecule offers a compelling starting point for developing novel therapeutics. This guide will dissect its chemical nature, provide a practical blueprint for its synthesis, and explore its therapeutic potential based on a robust analysis of its chemical architecture.
Chemical Identity and Physicochemical Properties
The fundamental identity of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is established by its unique structure, which dictates its physical and chemical behavior.
Structure and Nomenclature
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IUPAC Name: 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid
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Molecular Formula: C₁₀H₁₂ClN₃O₂
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Molecular Weight: 241.67 g/mol
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PubChem Compound ID: 20120594[6]
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Canonical SMILES: C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)O[6]
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InChI Key: GHKQQSFOUOVEQU-UHFFFAOYSA-N[6]
Caption: Chemical Structure of the target compound.
Physicochemical Data
While experimental data for the final compound is not publicly available, a reliable profile can be constructed from predicted values and the known properties of its precursors, 3,6-Dichloropyridazine and Nipecotic Acid.
| Property | Value | Source / Comment |
| Molecular Weight | 241.67 g/mol | Calculated |
| XlogP (Predicted) | 1.3 | PubChem[6] |
| Hydrogen Bond Donors | 2 | Carboxylic acid (OH), Piperidine (NH - protonated) |
| Hydrogen Bond Acceptors | 5 | Pyridazine (2xN), Carboxylic acid (2xO), Piperidine (N) |
| Predicted pKa (Acidic) | ~4.0 - 5.0 | Estimated for the carboxylic acid moiety. |
| Predicted pKa (Basic) | ~8.0 - 9.0 | Estimated for the piperidine nitrogen. |
| Melting Point (°C) | Not Available | Precursor: Nipecotic acid melts at ~261 °C (dec.).[7] Precursor: 3,6-Dichloropyridazine melts at 65-69 °C.[8][9] |
| Solubility | Not Available | Expected to have moderate aqueous solubility at physiological pH due to the presence of both acidic and basic ionizable groups. Precursor nipecotic acid is highly water-soluble. |
Synthesis and Characterization
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is readily achievable through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by saponification. This approach is logical, scalable, and relies on well-understood reaction mechanisms.
Caption: Proposed two-step synthesis workflow.
Rationale Behind Experimental Design
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Choice of Starting Materials: 3,6-Dichloropyridazine is an ideal electrophile. The two nitrogen atoms strongly withdraw electron density from the ring, making the chlorine-bearing carbons highly susceptible to nucleophilic attack.[10] Using the ethyl ester of nipecotic acid (ethyl nipecotate) is crucial. It enhances solubility in organic solvents and protects the carboxylic acid functionality, which would otherwise be deprotonated by the base and could complicate the reaction.
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Reaction Conditions (SNAr):
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Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is selected because these solvents effectively solvate cations while leaving anions (the nucleophile) relatively "bare" and highly reactive, thus accelerating the SNAr rate.
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Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) is employed. Its role is solely to neutralize the hydrochloric acid (HCl) generated during the substitution, preventing the protonation and deactivation of the piperidine nucleophile.
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Temperature: While the pyridazine ring is activated, displacement of a chloride (as opposed to a fluoride) typically requires thermal energy to overcome the activation barrier. Heating the reaction to 80-120 °C is a standard practice.
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Workup and Purification: The reaction is followed by a standard aqueous workup to remove the solvent and excess base. The intermediate ester is typically purified using column chromatography.
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Hydrolysis (Saponification): The final step involves the base-catalyzed hydrolysis of the ethyl ester to the desired carboxylic acid using a common base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture. Subsequent acidification with an acid like HCl protonates the carboxylate salt to yield the final product, which can often be isolated by filtration if it precipitates, or by extraction.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
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To a stirred solution of ethyl nipecotate (1.0 eq) and 3,6-dichloropyridazine (1.05 eq) in anhydrous DMSO (5-10 mL per mmol of nipecotate), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
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Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
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Cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate ester.
Step 2: Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid
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Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
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Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the solution.
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Stir the mixture vigorously at room temperature, monitoring by TLC/LC-MS until the ester is fully consumed (typically 2-6 hours).
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Concentrate the mixture under reduced pressure to remove the THF.
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Dilute the remaining aqueous solution with water and cool in an ice bath.
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Acidify the solution to pH ~3-4 by the slow, dropwise addition of 2M HCl. A precipitate should form.
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Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
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Wash the filter cake with cold water and dry under vacuum to afford the final product.
Characterization
The identity and purity of the final compound would be confirmed using standard analytical techniques:
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¹H NMR: Expect characteristic signals for the pyridazine aromatic protons, and a complex set of aliphatic signals for the piperidine ring protons.
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¹³C NMR: Expect distinct signals for the two unique aromatic carbons of the pyridazine ring, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.
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Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 242.07 and an [M-H]⁻ ion at m/z 240.05, both exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (~3:1 ratio for M and M+2 peaks).
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Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹) and a C=O band (~1700-1730 cm⁻¹) for the carboxylic acid.
Pharmacological Profile and Therapeutic Potential (Inferred)
While no specific biological data has been published for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, a robust hypothesis of its potential activity can be formulated based on its structural components. This analysis is critical for guiding future screening and development efforts.
Primary Hypothesis: Nicotinic Acetylcholine Receptor (nAChR) Modulation
The most compelling evidence points towards potential activity at nAChRs. A study by Toma et al. (2002) detailed the synthesis of various derivatives where the 6-chloropyridazin-3-yl group was attached to different diamine scaffolds (piperazine, homopiperazine, etc.).[5] These compounds displayed high affinity for neuronal nAChRs, with Kᵢ values in the nanomolar range.[5]
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Mechanism Insight: The 6-chloropyridazin-3-yl moiety acts as a key pharmacophore, likely interacting with the receptor's binding pocket. The piperidine ring serves as a scaffold to correctly orient this pharmacophore and can engage in additional interactions. The carboxylic acid group on the piperidine ring introduces a new, ionizable functional group that could form salt-bridge interactions with basic residues (e.g., Arginine, Lysine) within the nAChR ligand-binding domain, potentially altering selectivity or potency compared to previously studied analogs.
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Therapeutic Relevance: nAChR modulators are of high interest for treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain.
Secondary Potential: GABAergic System Modulation
The piperidine-3-carboxylic acid scaffold is nipecotic acid, a well-known inhibitor of the GABA transporter GAT1.[4] While N-substitution can significantly alter this activity, the potential for interaction with GABAergic targets cannot be dismissed. The molecule could exhibit a dual-action profile or, depending on its conformation, might preferentially bind to GABA-related targets over nAChRs. This makes it an interesting candidate for epilepsy or anxiety disorders.
Broader Screening Potential
Given the wide-ranging activities of both parent scaffolds, this compound warrants broader screening against other target classes:
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Kinase Inhibition: Many heterocyclic compounds containing pyridazine or piperidine are potent kinase inhibitors used in oncology.
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Anti-inflammatory Activity: Pyridazine conjugates have been explored as analgesic and anti-inflammatory agents.[11]
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Anticancer Properties: Both piperidine and its derivatives have been investigated for their potential to regulate signaling pathways crucial for cancer cell survival and proliferation.[3]
Conclusion
1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a novel chemical entity with a strong rationale for synthesis and biological evaluation. It merges two pharmacologically privileged scaffolds, suggesting a high probability of biological activity. The proposed synthetic route is robust, high-yielding, and leverages established chemical principles, making the compound highly accessible for research purposes. Based on compelling data from closely related analogs, the primary therapeutic hypothesis positions this molecule as a modulator of nicotinic acetylcholine receptors, with significant potential in the field of neuroscience. Its structural similarity to a GABA reuptake inhibitor adds another layer of interest. This compound represents a valuable starting point for lead optimization campaigns aimed at discovering new treatments for neurological, inflammatory, or oncological diseases.
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